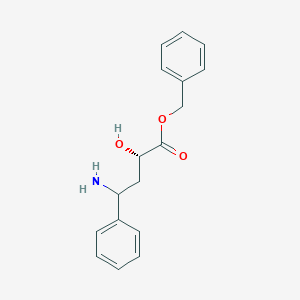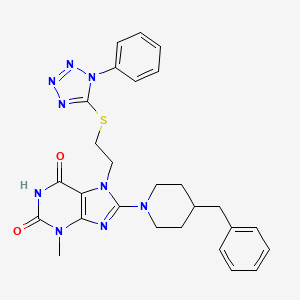
1-Benzoxonin, 8-broMo-2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- is a synthetic organic compound that belongs to the class of benzoxonins. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- involves several steps. One common method includes the bromination of a suitable precursor followed by cyclization and methoxylation reactions. The reaction conditions typically involve the use of bromine or a brominating agent, a suitable solvent such as acetone or methanol, and a catalyst to facilitate the cyclization process .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on cellular processes and pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Mécanisme D'action
The mechanism of action of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes .
Comparaison Avec Des Composés Similaires
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- can be compared with other benzoxonin derivatives, such as:
1-Benzoxonin, 8-chloro-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)-: Similar structure but with a chlorine atom instead of bromine.
1-Benzoxonin, 8-fluoro-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)-: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- lies in its specific reactivity and biological activity due to the presence of the bromine atom, which can influence its interactions with molecular targets and its overall chemical behavior .
Propriétés
Formule moléculaire |
C14H17BrO2 |
|---|---|
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
(4Z)-8-bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C14H17BrO2/c1-10-4-3-5-11-12(17-9-8-10)6-7-13(16-2)14(11)15/h4,6-7H,3,5,8-9H2,1-2H3/b10-4- |
Clé InChI |
ZRIPBBMBVIJQFZ-WMZJFQQLSA-N |
SMILES isomérique |
C/C/1=C/CCC2=C(C=CC(=C2Br)OC)OCC1 |
SMILES canonique |
CC1=CCCC2=C(C=CC(=C2Br)OC)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate](/img/structure/B14111946.png)
![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14111955.png)
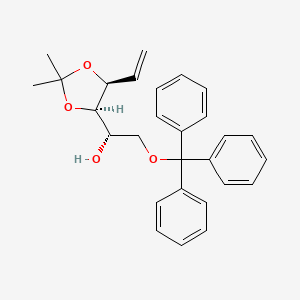
![3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14111963.png)
![2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111966.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14111971.png)
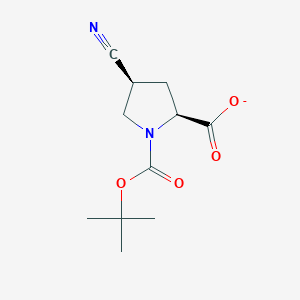
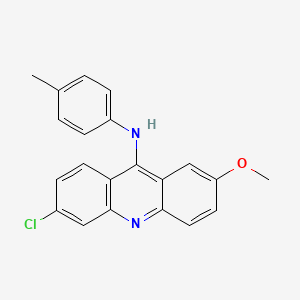
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111997.png)
![(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B14112010.png)
![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112013.png)
![Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
